N-(4-Dimethylamino-3,5-dinitrophenyl)maleimide
Overview
Description
N-(4-Dimethylamino-3,5-dinitrophenyl)maleimide is a colored sulfhydryl reagent . It is an arylmaleimide and antifouling agent . It is used in the isolation and investigation of cysteine-containing peptides from human and bovine serum albumin .
Synthesis Analysis
The characteristic behaviors of this compound molecule have been identified using ab initio Hartree-Fock (HF) and density functional theory (DFT) based on Becke’s three-parameter hybrid exchange functional combined with Lee-Yang-Parr non-local correlation function (HF/B3LYP and DFT/B3LYP) at 6-311G++ (d,p) level of theory .
Molecular Structure Analysis
The optimized molecular structures, some thermodynamic features at 300 K, function groups of structures, charge distributions-dipole moments, molecular charge transfer regions, spectroscopic characteristic properties, vibrational frequencies, nuclear magnetic resonance chemical shifts of 13C-NMR and 1H-NMR spectra, and corresponding vibrational assignments have been investigated in detail .
Chemical Reactions Analysis
The chemical modification of allinase with the colored --SH reagent N-(4-dimethylamino-3,5-dinitrophenyl) maleimide yielded chromophore-bearing peptides .
Physical And Chemical Properties Analysis
This compound has a molecular formula of C12H10N4O6 and a molecular weight of 306.23 g/mol . Its IUPAC name is 1-[4-(dimethylamino)-3,5-dinitrophenyl]pyrrole-2,5-dione .
Scientific Research Applications
Enzyme Inactivation and Protection : N-alkylmaleimides, including N-(4-Dimethylamino-3,5-dinitrophenyl)maleimide, have been shown to effectively inhibit d-amino acid oxidase. The rate of inactivation increases with longer chain lengths. Additionally, FAD and adenine derivatives can protect the enzyme against inactivation by N-ethylmaleimide (Fonda & Anderson, 1969).
Fluorescence in Histochemical Procedures : N-(7-dimethylamino-4-methylcoumarinyl)maleimide (DACM) offers bright and selective fluorescence for demonstrating sulfhydryl and disulfide groups in histochemical procedures (Curtis & Cowden, 2004).
Use as a Fluorescent Thiol Reagent : DACM exhibits promising properties as a fluorescence thiol reagent with good fluorescent intensity, excitation wavelength, water solubility, and reactivity (Machida et al., 1977).
Antibacterial and Antifungal Properties : N-(4-acetylphenyl)maleimide (NAPMI) and its derivatives show potential antibacterial and antifungal properties, suggesting applications in pharmaceuticals and cosmetics (Soykan & Erol, 2003).
Polymerization and Chain Transfer : The copolymerization of N-(3-dimethylaminophenyl) maleimide with styrene demonstrates chain termination and transfer capabilities (Hrabák & Lokaj, 1979).
Protein Cross-Linking : Maleimide reagents are effective for cross-linking amino and thiol groups in proteins. Cysteine-maleimide addition products show promising steric positions for cross-linking (Smyth & Tuppy, 1968).
Labeling Proteins for Biosensors : DACM can incorporate into egg albumin, making it a novel fluorescence thiol reagent with potential applications in protein-based biosensors (Machida et al., 1977).
Enhancing Ficin Purification : Improved purification of ficin leads to more specific and active preparations, with a new assay method for ficin activity developed, indicating potential application in enzymatic studies (Metrione et al., 1967).
Safety and Hazards
Safety measures for handling N-(4-Dimethylamino-3,5-dinitrophenyl)maleimide include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is recommended. All sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of spill/leak .
properties
IUPAC Name |
1-[4-(dimethylamino)-3,5-dinitrophenyl]pyrrole-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O6/c1-13(2)12-8(15(19)20)5-7(6-9(12)16(21)22)14-10(17)3-4-11(14)18/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYAUURPGVXHFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1[N+](=O)[O-])N2C(=O)C=CC2=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30188305 | |
Record name | N-(4-Dimethylamino-3,5-dinitrophenyl)maleimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30188305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3475-74-9 | |
Record name | N-(4-Dimethylamino-3,5-dinitrophenyl)maleimide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3475-74-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Dimethylamino-3,5-dinitrophenyl)maleimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003475749 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(4-Dimethylamino-3,5-dinitrophenyl)maleimide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90450 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(4-Dimethylamino-3,5-dinitrophenyl)maleimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30188305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[4-(dimethylamino)-3,5-dinitrophenyl]-1H-pyrrole-2,5-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.410 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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